molecular formula C23H40O5 B1618338 Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- CAS No. 7311-27-5

Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-

Cat. No.: B1618338
CAS No.: 7311-27-5
M. Wt: 396.6 g/mol
InChI Key: UTXPMECBRCEYCI-UHFFFAOYSA-N
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Description

Nonoxynol-4 is a nonionic surfactant belonging to the family of nonoxynols, which are ethoxylated alkylphenols. These compounds are primarily used as emulsifying agents in various cosmetic and personal care products. Nonoxynol-4 is known for its ability to reduce the surface tension of substances, aiding in the formation of emulsions .

Scientific Research Applications

Nonoxynol-4 has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonoxynol-4 is synthesized through the ethoxylation of nonylphenol. This process involves the reaction of nonylphenol with ethylene oxide under controlled conditions. The number of ethylene oxide units added determines the specific nonoxynol compound produced. For Nonoxynol-4, an average of four ethylene oxide units are added to nonylphenol .

Industrial Production Methods

The industrial production of Nonoxynol-4 follows the same ethoxylation process. Nonylphenol is reacted with ethylene oxide in the presence of a catalyst, typically a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure efficient ethoxylation .

Chemical Reactions Analysis

Types of Reactions

Nonoxynol-4 primarily undergoes reactions typical of ethoxylated alkylphenols. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically results in the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted ethoxylated products .

Mechanism of Action

Nonoxynol-4 exerts its effects primarily through its surfactant properties. It reduces the surface tension of substances, aiding in the formation of emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is utilized in various biological and medical applications .

Comparison with Similar Compounds

Nonoxynol-4 is part of a larger family of nonoxynols, which vary in the number of ethylene oxide units added. Similar compounds include:

  • Nonoxynol-1
  • Nonoxynol-2
  • Nonoxynol-3
  • Nonoxynol-5
  • Nonoxynol-6
  • Nonoxynol-7
  • Nonoxynol-8
  • Nonoxynol-9
  • Nonoxynol-10
  • Nonoxynol-12
  • Nonoxynol-14
  • Nonoxynol-15
  • Nonoxynol-30
  • Nonoxynol-40
  • Nonoxynol-50

Nonoxynol-4 is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifying agent in various formulations .

Properties

IUPAC Name

2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)28-21-20-27-19-18-26-17-16-25-15-14-24/h10-13,24H,2-9,14-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPMECBRCEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064624
Record name 4-nonylphenol tetraethoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-27-5
Record name Tetraethylene glycol mono(p-nonylphenyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7311-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(2-(2-(4-nonylphenoxy)ethoxy)ethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-nonylphenol tetraethoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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